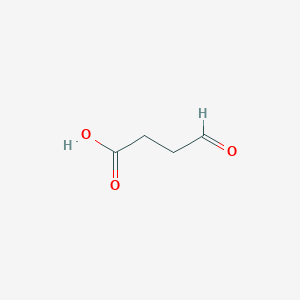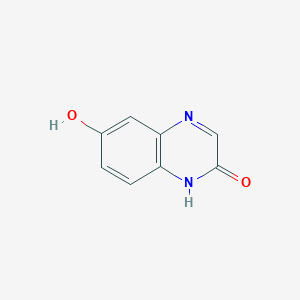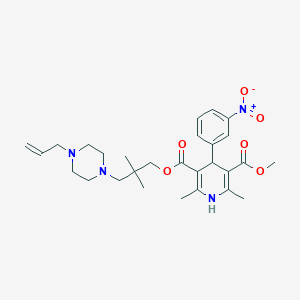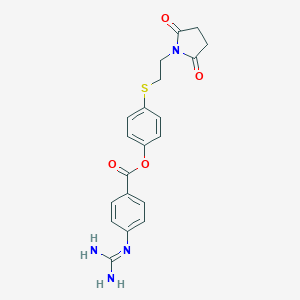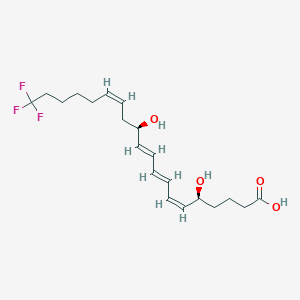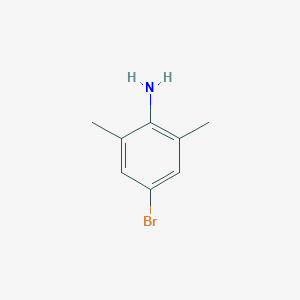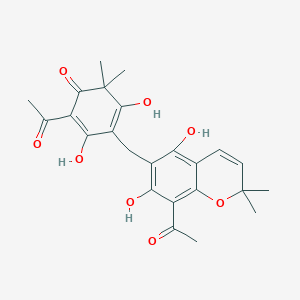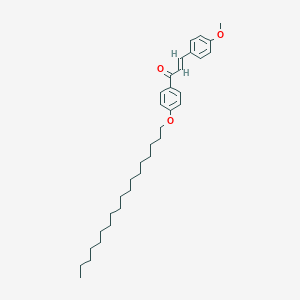
trans-4-Methoxy-4'-(octadecyloxy)chalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Methoxy-4'-(octadecyloxy)chalcone, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOCA is a chalcone derivative that has a unique structure and properties, making it an attractive candidate for several applications.
Wirkmechanismus
The mechanism of action of trans-4-Methoxy-4'-(octadecyloxy)chalcone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can reduce inflammation, oxidative stress, and tumor growth in animal models. However, the effects of trans-4-Methoxy-4'-(octadecyloxy)chalcone on human health are not well understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has several advantages for lab experiments, including its stability, solubility, and low toxicity. trans-4-Methoxy-4'-(octadecyloxy)chalcone is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, trans-4-Methoxy-4'-(octadecyloxy)chalcone has some limitations, including its limited availability and the need for further research to determine its optimal concentration and dosing for specific applications.
Zukünftige Richtungen
There are several future directions for research on trans-4-Methoxy-4'-(octadecyloxy)chalcone. One area of focus is the development of trans-4-Methoxy-4'-(octadecyloxy)chalcone-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of focus is the investigation of trans-4-Methoxy-4'-(octadecyloxy)chalcone's potential as a plant growth regulator and pesticide. Additionally, further research is needed to determine the optimal conditions for trans-4-Methoxy-4'-(octadecyloxy)chalcone synthesis and purification, as well as its safety and efficacy in human health.
Synthesemethoden
Trans-4-Methoxy-4'-(octadecyloxy)chalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, Wittig reaction, and Suzuki-Miyaura coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst to form a biaryl compound. These methods have been used to synthesize trans-4-Methoxy-4'-(octadecyloxy)chalcone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been studied for its potential use as a plant growth regulator and pesticide. In material science, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been investigated for its potential use as a coating material and as a component in electronic devices.
Eigenschaften
CAS-Nummer |
122207-20-9 |
|---|---|
Produktname |
trans-4-Methoxy-4'-(octadecyloxy)chalcone |
Molekularformel |
C34H50O3 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-1-(4-octadecoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-37-33-26-22-31(23-27-33)34(35)28-21-30-19-24-32(36-2)25-20-30/h19-28H,3-18,29H2,1-2H3/b28-21+ |
InChI-Schlüssel |
RDTGEFDWRPDLRH-SGWCAAJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



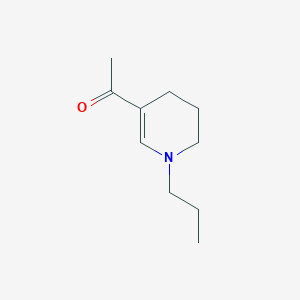
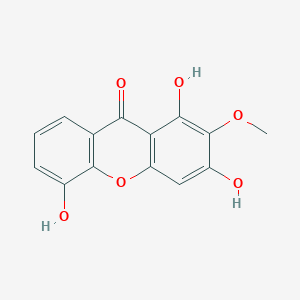
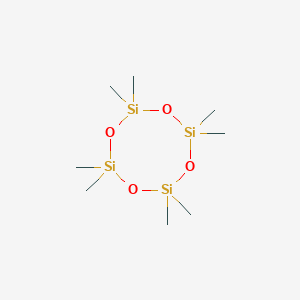
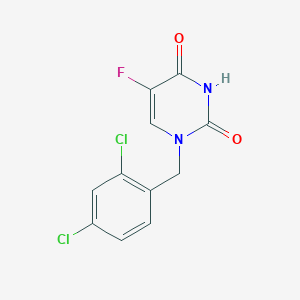
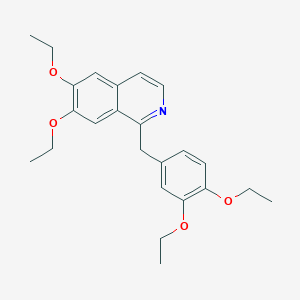
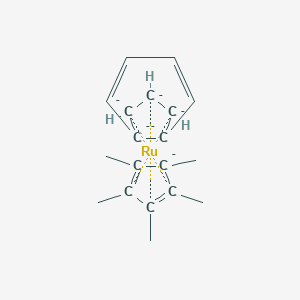
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
